molecular formula C11H17NO3 B8022820 diethylazanium;2-hydroxybenzoate

diethylazanium;2-hydroxybenzoate

Cat. No.: B8022820
M. Wt: 211.26 g/mol
InChI Key: JGMKRAUEFASZKH-UHFFFAOYSA-N
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Description

Diethylazanium;2-hydroxybenzoate, with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol, is an ionic salt formed between a diethylammonium cation and a 2-hydroxybenzoate (salicylate) anion . This compound is systematically named in IUPAC nomenclature as this compound, and is also commonly referred to as diethylamine salicylate . The compound is of significant interest in scientific research, particularly for applications in pharmaceutical development. Its structure is closely related to salicylic acid, a well-known plant hormone and the active metabolite of aspirin, which is recognized for its analgesic and anti-inflammatory properties . As such, this compound serves as a valuable candidate in studies focusing on pain relief and the modulation of inflammatory pathways. The salicylate anion is known to be a key element in plant defense mechanisms and is actively used in medicine for its broad biological activity . Researchers can utilize this compound to develop new topical formulations where salicylate derivatives act as counterirritants, providing a localized sensation of warmth and aiding in the relief of muscular and joint pain . Attention: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Proper safety protocols, including the use of personal protective equipment (PPE) and working in a fume hood, are essential when handling this compound in a laboratory setting .

Properties

IUPAC Name

diethylazanium;2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMKRAUEFASZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylazanium;2-hydroxybenzoate involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and success of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out on a larger scale. This involves optimizing the synthetic route to ensure cost-effectiveness and scalability. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to enhance yield and purity. The choice of method depends on factors such as the availability of raw materials, production capacity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

diethylazanium;2-hydroxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new compounds with distinct properties.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced forms of the compound.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with different chemical and physical properties.

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic and Anti-inflammatory Properties

Diethyl salicylate is recognized for its analgesic and anti-inflammatory effects. It acts as a counterirritant, causing local vasodilation and a sensation of warmth when applied topically. This mechanism is utilized in various topical formulations aimed at relieving joint and muscular pain .

Case Study: Topical Salicylates

  • A study conducted at the University of Texas Southwestern Medical Center highlighted the efficacy of topical salicylates in managing pain through counterirritation. The study indicated that formulations containing diethyl salicylate provided significant relief in patients suffering from acute pain conditions .

1.2 Antimicrobial Activity

Diethyl salicylate exhibits bacteriostatic and fungicidal properties, making it a candidate for use in antimicrobial formulations. Its effectiveness against various pathogens has been documented in several studies.

Data Table: Antimicrobial Efficacy of Diethyl Salicylate

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.3 mg/mL

Agricultural Applications

2.1 Plant Growth Regulation

Research indicates that diethyl salicylate can act as a signaling molecule in plants, promoting growth and enhancing resistance to stress factors such as drought and pathogens .

Case Study: Effects on Plant Growth

  • A study published in the Journal of Plant Physiology demonstrated that plants treated with diethyl salicylate exhibited improved growth rates and increased resilience against fungal infections compared to untreated controls .

Industrial Applications

3.1 Solvent and Fragrance Component

Diethyl salicylate is used as a solvent in various industrial applications due to its effective solubilizing properties. Additionally, it serves as a fragrance component in personal care products, cleaning agents, and air fresheners.

Data Table: Industrial Uses of Diethyl Salicylate

ApplicationConcentration Range
Cleaning Products0.1% - 5%
Personal Care Products0.05% - 1%
Fragrance in Air Fresheners0.5% - 10%

Mechanism of Action

The mechanism of action of diethylazanium;2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Denatonium Benzoate vs. Sodium Benzoate

Property Denatonium Benzoate Sodium Benzoate
Chemical Structure Complex cation (diethylazanium derivative) Simple cation (Na⁺) and benzoate anion
Bitterness Extremely bitter (threshold ~10 ppb) Not bitter
Applications Aversive agent in antifreeze, toys Food preservative (E211)
Toxicity Low toxicity, non-irritant Generally safe but restricted in high doses

Key Difference : Denatonium benzoate’s bitterness makes it unique for deterrence, whereas sodium benzoate is valued for antimicrobial activity.

2-Hydroxybenzoate (Salicylate) Derivatives

Ethyl 2-Hydroxybenzoate (Ethyl Salicylate)
  • Structure: Ester of 2-hydroxybenzoic acid and ethanol.
  • Applications : Fragrance in cosmetics, flavoring agent .
  • Microbial Interactions : Strongly correlated with C. boidinii and P. carsonii in microbial communities, influencing volatile compound production .
Methyl 2-Hydroxybenzoate (Methyl Salicylate)
  • Applications : Topical analgesic (e.g., in liniments) .
  • Solubility : Poor water solubility, highly lipophilic .

Comparison with Diethylazanium;2-Hydroxybenzoate : Unlike the ionic salt, these esters are neutral molecules with distinct applications in flavoring and pharmaceuticals.

Structural Analogs in Bioreporter Systems

  • 3-Nitrobenzoate and 4-Nitrobenzoate : Similarly inactive in bioreporters, highlighting the specificity of nitro-group positioning .

Key Insight : The hydroxyl group in 2-hydroxybenzoate reduces bioreporter activation compared to nitro-substituted analogs.

Diethylamino Hydroxybenzoyl Hexyl Benzoate

  • Structure : Ester with UV-absorbing properties .
  • Applications : Sunscreen agent (e.g., Uvinul A Plus®) .
  • Comparison: Unlike this compound, this compound is non-ionic and functions as a photostable UV filter.

Chemotactic Responses to 2-Hydroxybenzoate

  • Weak Chemotaxis : P. putida KT2440 exhibits weaker chemotaxis to 2-hydroxybenzoate (salicylate) compared to shikimate or quinate, correlating with lower binding affinity (KD values) .

Microbial Correlations

  • Ethyl 2-Hydroxybenzoate : Strongly associated with C. boidinii and P. carsonii in fermented systems, influencing ester and alcohol production .

Q & A

Q. What synthetic routes are commonly employed to prepare diethylazanium;2-hydroxybenzoate, and how can purity be optimized?

this compound is typically synthesized via acid-base reactions between diethylamine derivatives and 2-hydroxybenzoic acid. Key steps include:

  • Neutralization : Reacting 2-hydroxybenzoic acid with diethylamine in a polar solvent (e.g., ethanol) under reflux.
  • Purification : Recrystallization using ethanol/water mixtures to remove unreacted precursors and byproducts.
  • Validation : Purity is confirmed via melting point analysis and HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A combination of methods ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and quaternary ammonium formation.
  • FTIR : Detection of O–H stretching (3200–3500 cm1^{-1}) and carboxylate C=O vibrations (~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 397.51 for C24_{24}H31_{31}NO4_4) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal structure of this compound?

Hydrogen bonding between the hydroxyl group of 2-hydroxybenzoate and the ammonium center governs crystal packing. Methodological approaches include:

  • X-ray Crystallography : Resolve intermolecular interactions (e.g., O–H···N bonds) using SHELXL for refinement .
  • Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) to predict stability and polymorphism .
  • Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond strength to assess thermal stability .

Q. What challenges arise during crystallographic refinement of this compound using SHELX software?

Common issues and solutions:

  • Disordered Atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model dynamic groups like ethyl chains.
  • Twinned Data : Use the TWIN/BASF commands in SHELXL for twin-law refinement.
  • Validation : Employ PLATON/ADDSYM to check for missed symmetry and CIF validation tools for compliance with IUCr standards .

Q. How can researchers resolve discrepancies in solubility data across solvent systems?

Contradictions in solubility profiles (e.g., polar vs. nonpolar solvents) require systematic analysis:

  • Hansen Solubility Parameters : Calculate δd_d, δp_p, and δh_h to predict solvent compatibility.
  • Phase Diagrams : Construct ternary plots for co-solvent systems (e.g., water/ethanol/acetone) to identify optimal crystallization conditions.
  • Machine Learning : Train models on existing solubility datasets to extrapolate behavior in untested solvents .

Safety and Handling in Academic Settings

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported hydrogen-bonding distances for this compound?

  • Statistical Analysis : Compare bond lengths across multiple crystal structures (CSD database) to identify outliers.
  • DFT Calculations : Optimize geometries using Gaussian or ORCA to validate experimental vs. theoretical distances.
  • Error Analysis : Assess standard uncertainties (SUs) in crystallographic models to distinguish genuine discrepancies from measurement errors .

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